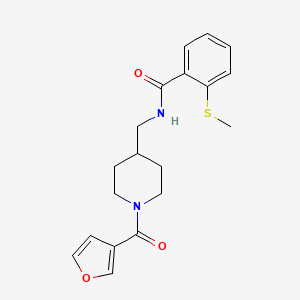

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide" is a novel molecule that may be related to the derivatives of furan-containing compounds as described in the provided papers. These compounds have been synthesized for potential pharmacological applications, such as antidepressant and antianxiety activities , as well as therapeutic agents for Alzheimer's disease . The furan moiety, a common feature in these compounds, is known for its presence in various bioactive molecules.

Synthesis Analysis

The synthesis of related furan-containing compounds involves several steps, starting with the formation of furan-2-yl derivatives through reactions like Claisen Schmidt condensation . Subsequent cyclization with hydroxylamine hydrochloride leads to the formation of oxazoles . In another approach, furan-2-carbonyl chloride is reacted with amines to give furan-2-carboxamides, which are further processed to yield thiazole-fused benzimidazoles . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies involving furan derivatives and amide formation could be inferred.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and Mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the substitution pattern on the furan ring. The presence of the furan moiety, piperazine or piperidine ring, and benzamide group are key structural features that can be analyzed to understand the molecular interactions and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds includes their ability to undergo Mannich reactions to introduce piperazine moieties , as well as reactions with P2S5 in pyridine to form thiazole derivatives . These reactions are crucial for the diversification of the molecular scaffold and for enhancing the biological activity of the compounds. The specific chemical reactions for "this compound" would likely involve amide bond formation and the introduction of a methylthio group.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the furan ring, amide linkage, and substituted phenyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile . The molecular docking studies, as mentioned in paper , suggest that the structural features of these compounds can be fine-tuned to target specific enzymes, such as butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. The physical properties such as melting point, solubility, and stability can be deduced from the structural analogs provided in the papers.

Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

One study focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. It was found that substituting the benzamide with a bulky moiety significantly increases activity. These compounds, particularly one with an IC50 of 0.56 nM, showed marked increases in acetylcholine content in the rat brain, indicating potential as antidementia agents (Sugimoto et al., 1990).

Synthesis and Reactivity

Another research effort described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into thioamide, followed by oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, demonstrating the versatility of furan-2-carboxamide derivatives in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017).

Bioactivity of Benzamides and Metal Complexes

Research on the bioactivity of benzamides and their copper and cobalt complexes revealed their antibacterial potential. The study synthesized new benzamides and their metal complexes, showing that copper complexes exhibited better antibacterial activities than the free ligands, highlighting the compound's potential in developing new antibacterial agents (Khatiwora et al., 2013).

Synthesis and PET Imaging Application

A PET radiotracer specific for CSF1R, a microglia-specific marker, utilized a derivative for imaging reactive microglia and neuroinflammation in vivo. This demonstrates the compound's relevance in neuroscientific research and its potential in studying various neuropsychiatric disorders (Horti et al., 2019).

Synthesis and Structure-Activity Relationship

The synthesis of benzamide derivatives bearing heterocyclic furan and piperazine rings was evaluated for enzyme inhibition and hemolytic activity, indicating their potential as butyrylcholinesterase inhibitors. This research highlights the compound's application in designing inhibitors for therapeutic purposes (Abbasi et al., 2020).

properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-25-17-5-3-2-4-16(17)18(22)20-12-14-6-9-21(10-7-14)19(23)15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROBZRNKDMUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)

![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)